N-[2-(Diethylamino)ethyl]-3-nitroazulene-1-carboximidic acid--hydrogen chloride (1/1)
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Overview
Description
N-[2-(Diethylamino)ethyl]-3-nitroazulene-1-carboximidic acid–hydrogen chloride (1/1): is a chemical compound with a complex structure that includes a diethylaminoethyl group, a nitroazulene moiety, and a carboximidic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(Diethylamino)ethyl]-3-nitroazulene-1-carboximidic acid–hydrogen chloride typically involves multiple steps. The initial step often includes the preparation of the nitroazulene core, which can be achieved through nitration reactions. The diethylaminoethyl group is then introduced via alkylation reactions, and the carboximidic acid group is formed through amidation or related reactions. The final step involves the formation of the hydrogen chloride salt to stabilize the compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and alkylation processes, followed by purification steps such as recrystallization or chromatography to ensure the purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: N-[2-(Diethylamino)ethyl]-3-nitroazulene-1-carboximidic acid–hydrogen chloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The diethylaminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as halides (Cl-, Br-) or amines can be used in substitution reactions.
Major Products:
Oxidation: Formation of nitroso or other oxidized derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted azulene derivatives.
Scientific Research Applications
Biology: In biological research, this compound can be used as a fluorescent probe due to its unique optical properties. It can also serve as a precursor for the synthesis of biologically active molecules.
Medicine: The compound’s potential medicinal applications include its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound can be used in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-[2-(Diethylamino)ethyl]-3-nitroazulene-1-carboximidic acid–hydrogen chloride involves its interaction with molecular targets such as enzymes or receptors. The diethylaminoethyl group can enhance the compound’s binding affinity to specific targets, while the nitroazulene moiety can participate in redox reactions, influencing the compound’s biological activity. The carboximidic acid group can form hydrogen bonds with target molecules, further stabilizing the interaction.
Comparison with Similar Compounds
N,N-Diethylaminoethanol: A related compound with similar diethylaminoethyl functionality.
2-Diethylaminoethyl Methacrylate: Another compound with a diethylaminoethyl group, used in polymer synthesis.
Uniqueness: N-[2-(Diethylamino)ethyl]-3-nitroazulene-1-carboximidic acid–hydrogen chloride is unique due to the presence of the nitroazulene moiety, which imparts distinct optical and electronic properties. This makes it particularly valuable in applications requiring specific fluorescence or redox characteristics.
Properties
CAS No. |
54805-30-0 |
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Molecular Formula |
C17H22ClN3O3 |
Molecular Weight |
351.8 g/mol |
IUPAC Name |
N-[2-(diethylamino)ethyl]-3-nitroazulene-1-carboxamide;hydrochloride |
InChI |
InChI=1S/C17H21N3O3.ClH/c1-3-19(4-2)11-10-18-17(21)15-12-16(20(22)23)14-9-7-5-6-8-13(14)15;/h5-9,12H,3-4,10-11H2,1-2H3,(H,18,21);1H |
InChI Key |
KVJKGQCBJREQSA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=CC(=C2C1=CC=CC=C2)[N+](=O)[O-].Cl |
Origin of Product |
United States |
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